
Chlorure de Datelliptium
Vue d'ensemble
Description
Datelliptium Chloride, also known as Datelliptium Chloride, is a useful research compound. Its molecular formula is C23H28ClN3O and its molecular weight is 397.9 g/mol. The purity is usually 95%.
The exact mass of the compound Datelliptium Chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Ellipticines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Datelliptium Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Datelliptium Chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en oncologie
Chlorure de Datelliptium: a montré un potentiel prometteur dans la recherche en oncologie, en particulier dans l'étude du carcinome médullaire de la thyroïde (CMT). Il agit comme un inhibiteur de la transcription RET, stabilisant les structures G-quadruplex RET et supprimant la transcription de l'oncogène. Cela conduit à une diminution de la transition épithéliale-mésenchymateuse (TEM), à une réduction de la formation de sphéroïdes et à l'inhibition de la migration cellulaire dans les cellules CMT .
Applications en biochimie
Le rôle du this compound dans la biochimie est lié à son interaction avec les structures de l'ADN. En tant qu'agent intercalant l'ADN, il présente des activités antitumorales en mobilisant le glycogène et en affectant la néoglucogenèse à partir du lactate dans les hépatocytes de rat. Cette propriété est cruciale pour comprendre le métabolisme cellulaire et les voies biochimiques des cellules cancéreuses .
Sciences de l'environnement
Bien que les applications directes du this compound en sciences de l'environnement ne soient pas bien documentées, des composés apparentés ont été étudiés pour la remédiation environnementale. Par exemple, les nanomatériaux comme les nanocomposites TiO2/PPy présentent un potentiel dans les applications photocatalytiques pour la dégradation des contaminants, ce qui pourrait être un domaine d'intérêt pour les recherches futures impliquant le this compound .
Science des matériaux
En science des matériaux, les propriétés du this compound en tant qu'agent intercalant l'ADN pourraient être exploitées pour étudier l'interaction entre les structures de l'ADN et divers matériaux. Cela peut conduire au développement de nouveaux matériaux avec des interactions biologiques spécifiques ou à l'amélioration de ceux existants .
Chimie analytique
Le this compound pourrait avoir des applications potentielles en chimie analytique, en particulier dans les titrages complexométriques. Bien qu'il ne soit pas utilisé directement, ses propriétés structurelles et chimiques pourraient inspirer le développement de nouveaux réactifs pour l'analyse quantitative des ions métalliques en solution .
Génie chimique
En génie chimique, les principes sous-tendant l'action du this compound pourraient éclairer la conception de procédés et de systèmes. Par exemple, ses effets cytotoxiques et son interaction avec les mécanismes cellulaires pourraient être pertinents dans le développement de bioréacteurs ou dans la synthèse de matériaux biocompatibles .
Thérapeutiques avancées
Enfin, les propriétés cytotoxiques du this compound en font un candidat pour le développement de thérapeutiques avancées. Sa capacité à cibler des cellules cancéreuses spécifiques offre une voie pour la création de systèmes de délivrance ciblée de médicaments, conduisant potentiellement à des traitements anticancéreux plus efficaces et moins invasifs .
Mécanisme D'action
Target of Action
Datelliptium Chloride primarily targets the REarranged during Transfection (RET) proto-oncogene . RET is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation . It is a key regulator of invasive and metastatic behaviors in certain types of cancers, such as Medullary Thyroid Carcinoma (MTC) .
Mode of Action
Datelliptium Chloride interacts with its target by stabilizing the RET G-quadruplex structures . This interaction suppresses the transcription of the RET oncogene . The compound is a DNA-intercalating agent derived from ellipticine , which means it inserts itself between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA.
Biochemical Pathways
The suppression of RET transcription by Datelliptium Chloride affects several biochemical pathways. One significant effect is the reduction of the epithelial-to-mesenchymal transition (EMT) . EMT is a process that allows epithelial cells to assume a mesenchymal phenotype, which enhances their migratory capacity and invasiveness, and is often associated with cancer progression . Additionally, the compound reduces the activation of the PI3K/Akt/mTOR pathway , which is involved in cell cycle progression, growth, and survival .
Result of Action
The molecular and cellular effects of Datelliptium Chloride’s action include decreased EMT, reduced spheroid formation, and reduced cell migration . These effects contribute to its anti-tumor activity, as they inhibit the invasive and metastatic behaviors of cancer cells . In vivo studies have shown that the compound can inhibit tumor growth .
Propriétés
IUPAC Name |
2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O.ClH/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23;/h7-10,13-14,27H,5-6,11-12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCICRVXYPSKKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81531-57-9 (Parent) | |
| Record name | Datelliptium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105118147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105118-14-7 | |
| Record name | Datelliptium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105118147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DATELLIPTIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5QKF7Q20O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the in vivo administration and pharmacokinetics of Datelliptium Chloride?
A1: A Phase I study investigated the administration of Datelliptium Chloride, hydrochloride via 24-hour continuous intravenous infusion. [] This route of administration and dosage regimen were explored to further understand the drug's pharmacokinetic profile in a clinical setting. For detailed information on the study design and findings, please refer to the cited research article. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




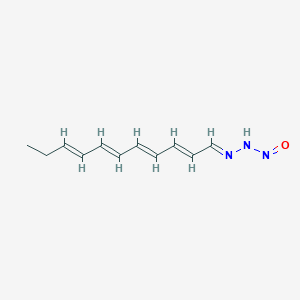
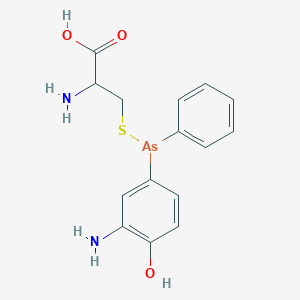

![[(3E,9E)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B217460.png)
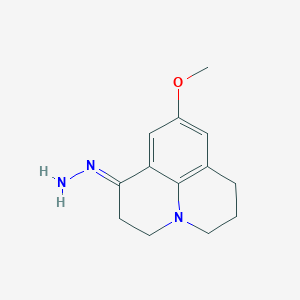

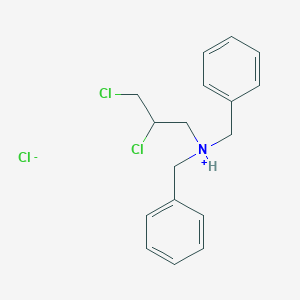
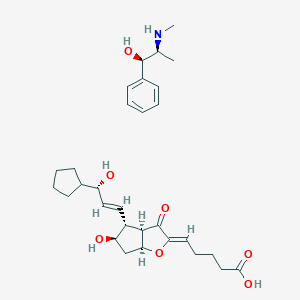
![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)
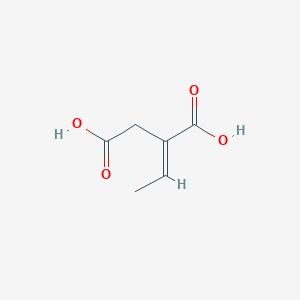
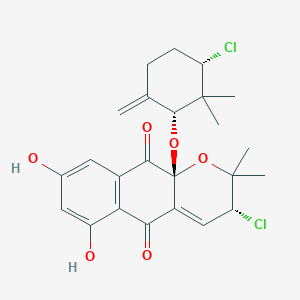
![diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride](/img/structure/B217509.png)
